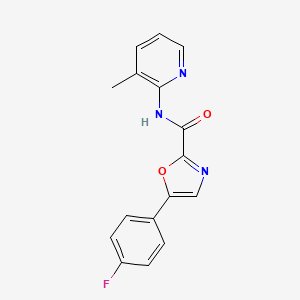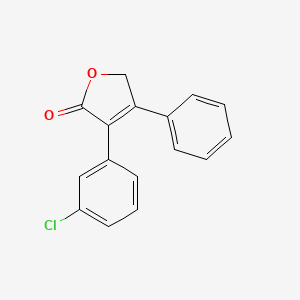
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one, also known as CPPF, is a synthetic compound that has been widely used in scientific research for its unique properties. CPPF is a furanone derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to exhibit anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Wirkmechanismus
The exact mechanism of action of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to the development of pain and inflammation. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to reduce the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is its ability to selectively target specific biological pathways, making it a valuable tool for studying the mechanisms of pain and inflammation. Additionally, 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one has been shown to have a relatively low toxicity profile, making it a safe compound for use in laboratory experiments. However, one limitation of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one. One area of interest is the development of novel analogs of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one and its potential therapeutic applications in the treatment of pain, inflammation, and epilepsy. Finally, studies are needed to assess the long-term safety and efficacy of 3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one in preclinical and clinical settings.
Synthesemethoden
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one can be synthesized through a variety of methods, including the reaction of 3-chlorobenzaldehyde with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a strong acid such as sulfuric acid. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of organometallic reagents.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-3-phenyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-8-4-7-12(9-13)15-14(10-19-16(15)18)11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISZCOMLAVKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4-phenylfuran-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
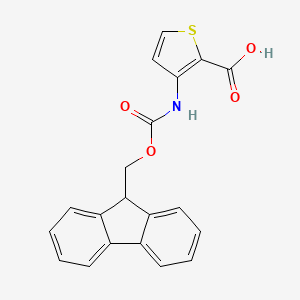
![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)
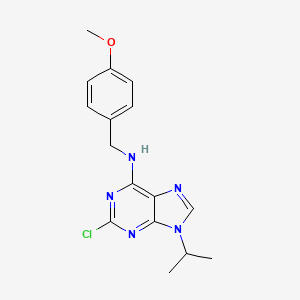
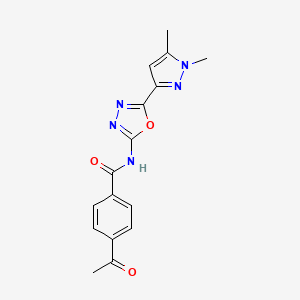
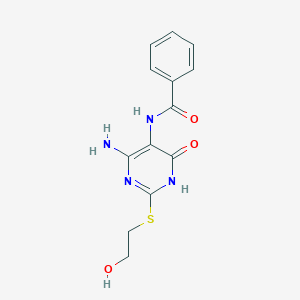
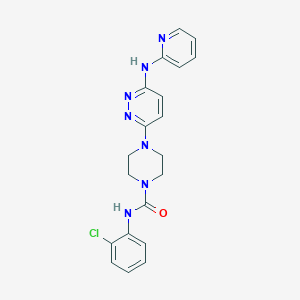
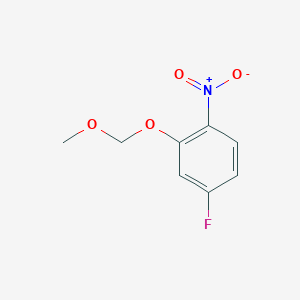
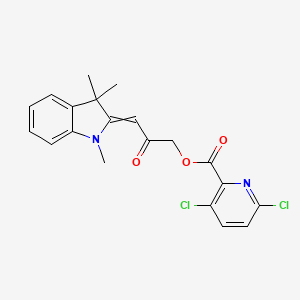
![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)
